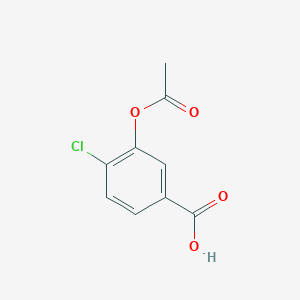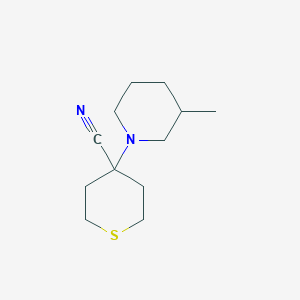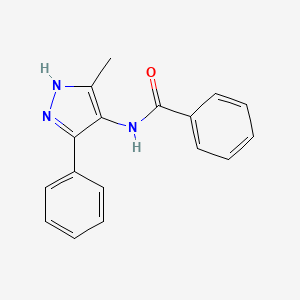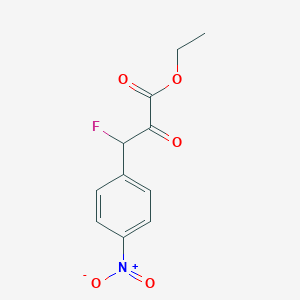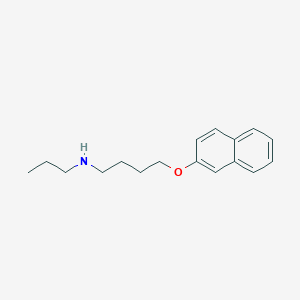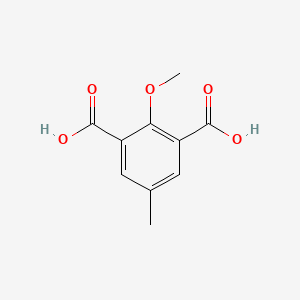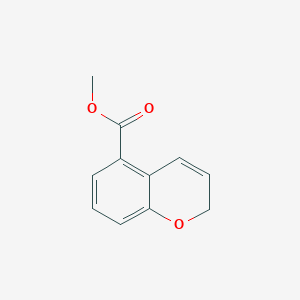
methyl 2H-chromene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2H-chromene-5-carboxylate is a derivative of 2H-chromene, an important class of oxygen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2H-chromene-5-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of 2H-chromene-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
methyl 2H-chromene-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted chromenes and chromanones, which have significant biological and pharmaceutical applications .
Scientific Research Applications
methyl 2H-chromene-5-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2H-chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2H-chromene-3-carboxylic acid
- 4H-chromene-3-carboxylic acid
- Coumarin derivatives
Uniqueness
methyl 2H-chromene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2H-chromene-5-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2-6H,7H2,1H3 |
InChI Key |
NCYVCBWYMKECRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CCOC2=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-1-[4-(4-chlorophenyl)-phenoxy]-3,3-dimethyl-butan-2-one](/img/structure/B8302485.png)
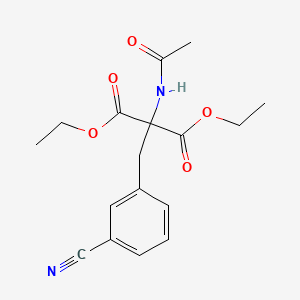
![[2-(Methoxy)-3-nitrophenyl]acetaldehyde](/img/structure/B8302491.png)

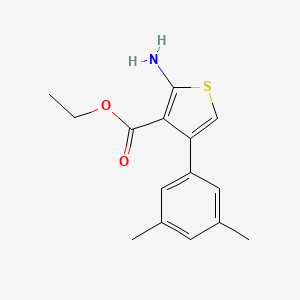
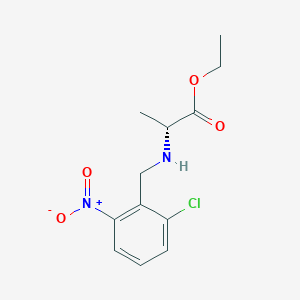
![4-[3-(4-Chlorophenyl)propyl]pyridine](/img/structure/B8302517.png)
![[1-(2-Benzo[1,3]dioxol-5-yl-ethylcarbamoyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B8302536.png)
